8-(4-Acetylpiperazin-1-yl)-7-ethyl-3-methylpurine-2,6-dione
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Overview
Description
8-(4-Acetylpiperazin-1-yl)-7-ethyl-3-methylpurine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a piperazine ring substituted with an acetyl group, an ethyl group at the 7th position, and a methyl group at the 3rd position of the purine ring. Purine derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Acetylpiperazin-1-yl)-7-ethyl-3-methylpurine-2,6-dione typically involves the following steps:
Formation of the Purine Core: The purine core can be synthesized through various methods, including the cyclization of appropriate precursors such as aminoimidazole derivatives.
Introduction of Substituents: The ethyl and methyl groups are introduced at the 7th and 3rd positions of the purine ring, respectively, through alkylation reactions using suitable alkyl halides.
Piperazine Ring Formation: The piperazine ring is formed by reacting the purine derivative with a suitable diamine, followed by acetylation to introduce the acetyl group at the 4th position of the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, chromatography, and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
8-(4-Acetylpiperazin-1-yl)-7-ethyl-3-methylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine ring or the piperazine ring using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate reaction conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the purine ring or the piperazine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups introduced at specific positions.
Scientific Research Applications
8-(4-Acetylpiperazin-1-yl)-7-ethyl-3-methylpurine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-(4-Acetylpiperazin-1-yl)-7-ethyl-3-methylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with receptors on the cell surface or within the cell, leading to modulation of signaling pathways.
Pathway Modulation: Affecting various cellular pathways involved in cell growth, proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
8-(4-Phenylpiperazin-1-yl)-7-ethyl-3-methylpurine-2,6-dione: Similar structure with a phenyl group instead of an acetyl group.
8-(4-Methylpiperazin-1-yl)-7-ethyl-3-methylpurine-2,6-dione: Similar structure with a methyl group instead of an acetyl group.
8-(4-Benzylpiperazin-1-yl)-7-ethyl-3-methylpurine-2,6-dione: Similar structure with a benzyl group instead of an acetyl group.
Uniqueness
8-(4-Acetylpiperazin-1-yl)-7-ethyl-3-methylpurine-2,6-dione is unique due to the presence of the acetyl group on the piperazine ring, which may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
8-(4-acetylpiperazin-1-yl)-7-ethyl-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O3/c1-4-20-10-11(17(3)14(23)16-12(10)22)15-13(20)19-7-5-18(6-8-19)9(2)21/h4-8H2,1-3H3,(H,16,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZLVKFJSMHTCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3CCN(CC3)C(=O)C)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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